[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride

Catalog No.
S756360
CAS No.
106302-03-8
M.F
C24H24ClO3P
M. Wt
426.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphoni...

CAS Number

106302-03-8

Product Name

[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride

IUPAC Name

(4-ethoxy-2,4-dioxobutyl)-triphenylphosphanium;chloride

Molecular Formula

C24H24ClO3P

Molecular Weight

426.9 g/mol

InChI

InChI=1S/C24H24O3P.ClH/c1-2-27-24(26)18-20(25)19-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17H,2,18-19H2,1H3;1H/q+1;/p-1

InChI Key

BRRCLIKFZISBBV-UHFFFAOYSA-M

SMILES

CCOC(=O)CC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Canonical SMILES

CCOC(=O)CC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

The compound [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride is a phosphonium salt characterized by its triphenylphosphonium cation and a unique ethoxycarbonyl-oxopropyl moiety. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its reactivity and biological properties. The presence of the triphenylphosphonium group enhances its lipophilicity, which can facilitate cellular uptake in biological systems.

  • [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride is considered a skin and eye irritant [].
  • It is recommended to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling this compound [].

Organic Synthesis:

  • Due to its positively charged phosphonium center, 3-(Ethoxycarbonyl)-2-oxopropyltriphenylphosphonium chloride can act as a precursor for the synthesis of various phosphorus-containing organic compounds. These compounds can find applications in catalysis, medicinal chemistry, and material science.

Wittig Reaction:

  • The compound can potentially be employed as a Wittig reagent, a class of reagents used in organic synthesis to form carbon-carbon double bonds. The ability of the ethoxycarbonyl group (CH3CH2OCO) to be cleaved under specific conditions allows for the formation of desired alkenes [].

Ionic Liquids:

  • The combination of a bulky triphenylphosphonium cation and a chloride anion suggests the possibility of using 3-(Ethoxycarbonyl)-2-oxopropyltriphenylphosphonium chloride as a starting material for the development of task-specific ionic liquids. These designer ionic liquids have applications in various fields, including catalysis, separations, and electrochemistry [].
Typical of phosphonium salts, including:

  • Nucleophilic Substitution Reactions: The positively charged phosphorus can undergo nucleophilic attack by various nucleophiles, leading to the formation of new compounds.
  • Alkylation Reactions: The ethoxycarbonyl group can be involved in alkylation processes, where it can serve as a leaving group in reactions with nucleophiles.
  • Cyclization Reactions: The structure allows for potential cyclization, forming cyclic compounds that may exhibit distinct biological activities.

These reactions are facilitated by the unique functional groups present in the compound, enabling it to act as a versatile intermediate in organic synthesis.

The biological activity of [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride is linked to its ability to interact with various biological targets. Phosphonium compounds are known for their:

  • Antimicrobial Properties: Many phosphonium salts exhibit activity against bacteria and fungi, potentially making them useful in pharmaceutical applications.
  • Cytotoxic Effects: Some studies suggest that phosphonium compounds can induce apoptosis in cancer cells, indicating their potential as anticancer agents.
  • Cellular Uptake Mechanisms: The lipophilic nature of the triphenylphosphonium moiety may facilitate the compound's penetration into cell membranes, enhancing its bioavailability.

Several methods can be employed to synthesize [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride, including:

  • Reaction of Triphenylphosphine with Ethoxycarbonylacetone: This method involves the reaction of triphenylphosphine with ethoxycarbonylacetone under controlled conditions, typically involving solvents like dichloromethane.
  • Quaternization Reaction: The resulting phosphonium salt can be formed by treating the intermediate with an appropriate alkyl halide (e.g., benzyl chloride) to introduce the triphenylphosphonium group.
  • One-Pot Synthesis: A more efficient approach could involve a one-pot reaction where all reagents are combined simultaneously under optimized conditions, reducing the number of purification steps required.

The applications of [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride span various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Due to its biological activity, it may be explored for developing new therapeutic agents targeting microbial infections or cancer.
  • Chemical Probes: Its ability to penetrate cell membranes makes it a candidate for use as a chemical probe in cellular studies.

Interaction studies involving this compound often focus on its binding affinity and mechanism of action with biological targets. These studies typically employ techniques such as:

  • Molecular Docking Studies: To predict how the compound interacts with specific proteins or enzymes at the molecular level.
  • In Vitro Assays: To evaluate its efficacy against various microbial strains or cancer cell lines, providing insight into its therapeutic potential.
  • Mechanistic Studies: To elucidate the pathways through which the compound exerts its biological effects, including apoptosis induction or antimicrobial action.

Several compounds share structural similarities with [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride, including:

Compound NameStructureUnique Features
TriphenylphosphinePh₃PBasic phosphine without additional functional groups; used widely in catalysis.
EthoxycarbonylacetoneC₈H₁₄O₃Contains similar ethoxycarbonyl group but lacks phosphonium functionality; used in organic synthesis.
Benzoyltriphenylphosphonium chlorideC₂₁H₁₈ClOPSimilar triphenylphosphonium structure but with a benzoyl group; exhibits different reactivity and biological properties.

Uniqueness

The uniqueness of [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride lies in its combination of both ethoxycarbonyl and oxopropyl functionalities alongside the triphenylphosphonium moiety. This combination enhances its reactivity profile and potential biological activities compared to other similar compounds, making it a valuable candidate for further research and application development.

Electronic Distribution and Stabilization Effects

The electronic structure of [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride is critical to its function as a Wittig-type reagent. The triphenylphosphonium group provides a positively charged phosphorus center, which stabilizes the adjacent carbanion through resonance and inductive effects [3] [4]. The ethoxycarbonyl (-CO₂Et) and oxo (-O-) substituents further modulate this stabilization:

  • Resonance Stabilization: The ethoxycarbonyl group withdraws electron density via its carbonyl moiety, delocalizing the negative charge of the ylide into the ester group. This resonance interaction reduces charge localization, enhancing the ylide’s stability [5] [6].
  • Inductive Effects: The electron-withdrawing nature of the ethoxycarbonyl group increases the acidity of the α-proton adjacent to phosphorus, facilitating deprotonation during ylide formation [4] [7].
  • Steric Considerations: The triphenylphosphonium moiety introduces steric bulk, which can hinder nucleophilic attack on sterically congested carbonyl substrates but also prevents undesired side reactions [5].

The combined electronic effects create a stabilized ylide capable of selective alkene formation, as demonstrated in reactions with aldehydes and ketones [3] [6].

Ylide Generation Mechanisms

The generation of the reactive ylide from [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride involves two key steps:

Step 1: Deprotonation
Strong bases, such as n-butyllithium or sodium hydride, abstract the acidic α-proton adjacent to the phosphorus atom. The ethoxycarbonyl group’s electron-withdrawing nature lowers the pKa of this proton (estimated pKa ~22–25), making deprotonation feasible under mild conditions [4] [7].

Step 2: Ylide Formation
Deprotonation yields a phosphorus ylide, where the negative charge on the carbon is stabilized by resonance with the ethoxycarbonyl group and the phosphorus center [6]. The resulting ylide exists in equilibrium between two resonance forms:

$$
\text{Ph}3\text{P}^+-\text{C}(-\text{O}-\text{CO}2\text{Et})-\text{CH}2^- \leftrightarrow \text{Ph}3\text{P}=\text{C}(-\text{O}-\text{CO}2\text{Et})-\text{CH}2
$$

This resonance stabilization is critical for maintaining the ylide’s reactivity while preventing premature decomposition [5] [6].

Kinetic vs. Thermodynamic Control
In Li salt-free conditions, ylide formation proceeds under kinetic control, favoring the trans-addition pathway due to reduced steric clashes between the ethoxycarbonyl group and the incoming carbonyl substrate [6].

Reactivity Parameters in Organic Transformations

The reactivity of [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride-derived ylides is governed by electronic and steric factors:

ParameterEffect on Reactivity
Ylide StabilizationIncreased stabilization (via ethoxycarbonyl) reduces electrophilicity, slowing reaction with electron-deficient carbonyls [5].
Substrate StericsBulky aldehydes/ketones exhibit lower reaction rates due to hindered approach to the ylide [5] [6].
Solvent PolarityPolar aprotic solvents (e.g., THF) enhance ylide stability and reaction efficiency [4] [7].

Selectivity in Alkene Formation
The ethoxycarbonyl group directs E-selectivity in alkene products due to dipole-dipole interactions in the transition state. Computational studies show that the ylide’s carbonyl group aligns anti-periplanar to the forming alkene, minimizing steric repulsion and stabilizing the transition state [5] [6].

Computational Studies of Mechanistic Pathways

Density functional theory (DFT) calculations provide atomic-level insights into the reaction mechanism:

  • Transition State Analysis

    • The addition of the ylide to carbonyl compounds proceeds via a puckered transition state (TS) for non-stabilized ylides but adopts a planar geometry for stabilized systems like [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride [5] [6].
    • The ethoxycarbonyl group’s dipole interacts with the carbonyl dipole of the substrate, stabilizing the TS and lowering activation energy [5].
  • Oxaphosphetane Formation

    • The initial [2+2] cycloaddition forms an oxaphosphetane intermediate, which rapidly decomposes into the alkene and triphenylphosphine oxide [6].
    • Decomposition is exothermic and irreversible, driving the reaction to completion [4] [6].
  • Steric and Electronic Mapping

    • Substituents on the ylide and carbonyl partner create distinct electronic landscapes, visualized through electrostatic potential maps. Regions of high electron density (red) on the ylide’s carbanion align with electron-deficient areas (blue) on the carbonyl carbon [5].

$$\text{Electrostatic Potential Map} \\text{Ylide (red: negative charge)} + \text{Carbonyl (blue: positive charge)} \rightarrow \text{Oxaphosphetane Intermediate}$$

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-09-13

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